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molecular formula C14H8ClNO3S2 B8611727 N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)thiophene-2-sulfonamide

N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)thiophene-2-sulfonamide

Cat. No. B8611727
M. Wt: 337.8 g/mol
InChI Key: IMMAGUZUMIZEEC-UHFFFAOYSA-N
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Patent
US08466157B2

Procedure details

385.2 mg 2-chloro-1,4-naphthoquinone (11) was mixed with 326.4 mg thiophene-2-sulfonamide in 15 ml dichloromethylene, to which at 0° C. was added 2 ml TiCl4 dichloromethylene solution followed by 613.3 μl. The mixture was heated at 60° C. with M.W. for 15 min and the black mixture was poured into 100 ml ethyl acetate. The insoluble was removed by filtrate through a pad of celite. The filtrate was concentrated and the residue was suspended in dichloromethylene. The brown insoluble stuff was removed by filtration and the filtrate was again concentrated to dryness. The residue was suspended in ethyl acteate/hexane (1:1) and the yellow solid was filtered. The solid was washed with ethyl acteate/hexane (1:1) and dried over vacuum affording title compound 377.7 mg (55.9%) as a yellow solid. When TiCl4.2THF and THF were used instead, the reaction afforded the title compound 522 mg (77.3%) as a yellow solid, m.p.: 167-169° C.
Quantity
385.2 mg
Type
reactant
Reaction Step One
Quantity
326.4 mg
Type
reactant
Reaction Step One
[Compound]
Name
TiCl4 dichloromethylene
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
55.9%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](=[O:13])[C:4]2[C:9]([C:10](=O)[CH:11]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2.[S:14]1[CH:18]=[CH:17][CH:16]=[C:15]1[S:19]([NH2:22])(=[O:21])=[O:20]>C(OCC)(=O)C>[Cl:1][C:2]1[C:3](=[O:13])[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[C:10](=[N:22][S:19]([C:15]2[S:14][CH:18]=[CH:17][CH:16]=2)(=[O:21])=[O:20])[CH:11]=1

Inputs

Step One
Name
Quantity
385.2 mg
Type
reactant
Smiles
ClC=1C(C2=CC=CC=C2C(C1)=O)=O
Name
Quantity
326.4 mg
Type
reactant
Smiles
S1C(=CC=C1)S(=O)(=O)N
Step Two
Name
TiCl4 dichloromethylene
Quantity
2 mL
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The insoluble was removed by filtrate through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The brown insoluble stuff was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was again concentrated to dryness
FILTRATION
Type
FILTRATION
Details
the yellow solid was filtered
WASH
Type
WASH
Details
The solid was washed with ethyl acteate/hexane (1:1)
CUSTOM
Type
CUSTOM
Details
dried over vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC(C2=CC=CC=C2C1=O)=NS(=O)(=O)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 377.7 mg
YIELD: PERCENTYIELD 55.9%
YIELD: CALCULATEDPERCENTYIELD 55.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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